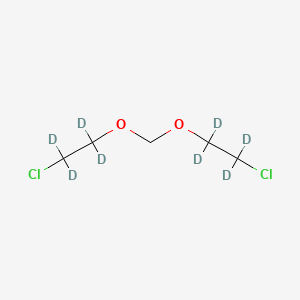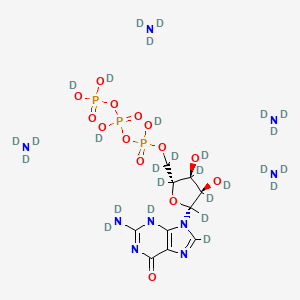
Bis(2-chloroethoxy)-D8-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethoxy)-D8-methane: is an organic compound with the molecular formula C5H10Cl2O2 and a molecular weight of 173.038 . It is also known by other names such as Ethane, 1,1’-[methylenebis(oxy)]bis[2-chloro-] , Bis(β-chloroethyl) formal , and Di-2-chloroethyl formal . This compound is characterized by its two 2-chloroethoxy groups attached to a central methane molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethoxy)-D8-methane can be synthesized by the reaction of ethylene chlorohydrin with oligopolyformaldehyde under sulfuric acid catalysis . The optimal reaction conditions include a molar ratio of oligopolyformaldehyde to ethylene chlorohydrin of 1.2:2, with a catalyst dosage of 5‰ mass fraction of ethylene chlorohydrin. Toluene is used as a water-carrying agent, and all reactants are refluxed at a temperature of 110°C until no water is generated .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The yield of this compound can reach up to 97.7%, with a purity of 99% as confirmed by gas chromatographic detection .
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethoxy)-D8-methane undergoes various chemical reactions, including substitution reactions. In the presence of a strong base, it can react to form divinyl ether, an anesthetic . The reaction with strong bases like potassium hydroxide (KOH) results in the formation of divinyl ether, potassium chloride (KCl), and water (H2O) .
Common Reagents and Conditions:
Substitution Reactions: Strong bases such as potassium hydroxide (KOH) are commonly used.
Reaction Conditions: The reactions typically occur under reflux conditions at elevated temperatures.
Major Products:
Divinyl Ether: Formed from the reaction with strong bases.
Potassium Chloride (KCl) and Water (H2O): By-products of the substitution reaction.
Scientific Research Applications
Chemistry: Bis(2-chloroethoxy)-D8-methane is used in the synthesis of macrocyclic polyethers, such as dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether . These compounds are important in various chemical applications, including as phase transfer catalysts.
Biology and Medicine: The compound’s derivatives are used in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate . It is also used in the preparation of other biologically active compounds.
Industry: In industrial applications, this compound is used as a solvent and soil fumigant . Its ability to form macrocyclic polyethers makes it valuable in the production of specialized industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-chloroethoxy)-D8-methane involves its reactivity with strong bases, leading to the formation of divinyl ether and other products . The molecular targets and pathways involved in its reactions are primarily related to its ether and chloroethyl groups, which undergo substitution reactions under appropriate conditions.
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl substituents.
Tetraethylene glycol dichloride:
Uniqueness: Bis(2-chloroethoxy)-D8-methane is unique due to its specific structure, which allows it to form macrocyclic polyethers and other specialized compounds. Its reactivity with strong bases to form divinyl ether is a distinctive feature that sets it apart from similar compounds .
Properties
Molecular Formula |
C5H10Cl2O2 |
|---|---|
Molecular Weight |
181.08 g/mol |
IUPAC Name |
1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2/i1D2,2D2,3D2,4D2 |
InChI Key |
NLXGURFLBLRZRO-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OCOC([2H])([2H])C([2H])([2H])Cl |
Canonical SMILES |
C(CCl)OCOCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)



![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)


